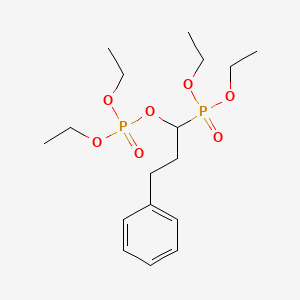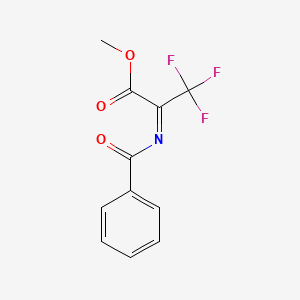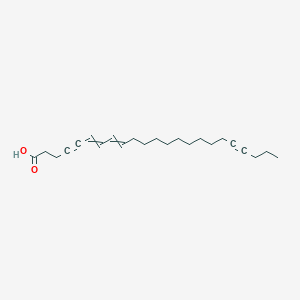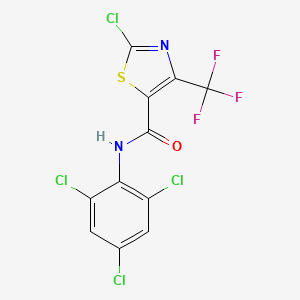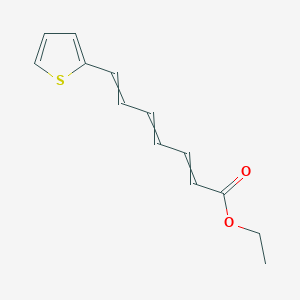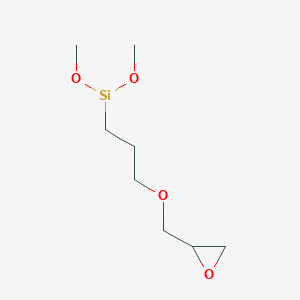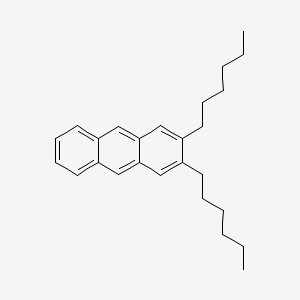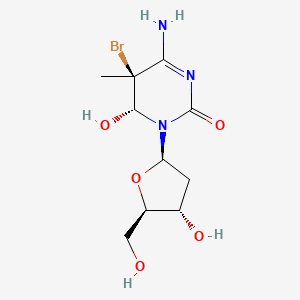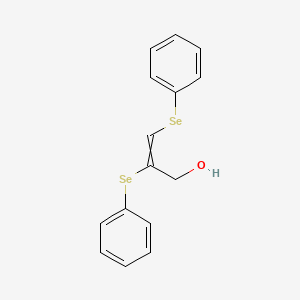![molecular formula C17H15N3O2 B14278672 4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 137614-07-4](/img/structure/B14278672.png)
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a mouthful, but its structure reveals intriguing features. Let’s break it down:
- The compound consists of a cyclohexadienone ring system.
- It contains a triazine moiety (a six-membered heterocyclic ring with three nitrogen atoms).
- The phenoxy group (C₆H₅O) is attached to the triazine ring.
Métodos De Preparación
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial-scale synthesis typically involves optimized versions of the above routes.
- Precise reaction conditions and catalysts are proprietary, but the core chemistry remains the same.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The cyclohexadienone ring can undergo oxidation reactions.
Reduction: Reduction of the triazine ring or the carbonyl group is possible.
Substitution: The phenoxy group can be substituted via SNAr reactions.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Strong nucleophiles (e.g., amines) in polar solvents.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Formation of the corresponding alcohol.
- Substitution: Various derivatives with modified phenoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Explored for drug development (e.g., anti-inflammatory agents).
Industry: Employed in materials science (e.g., dyes, polymers).
Mecanismo De Acción
Targets: Interacts with specific enzymes or receptors.
Pathways: Modulates cellular processes (e.g., signal transduction).
Comparación Con Compuestos Similares
Unique Features: Its triazine-phenoxy combination sets it apart.
Similar Compounds: Consider related structures like
Propiedades
Número CAS |
137614-07-4 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
4-methyl-2-[4-(4-methylphenoxy)-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)22-17-19-10-18-16(20-17)14-9-12(2)5-8-15(14)21/h3-10,21H,1-2H3 |
Clave InChI |
QXRPMKBMJHWZLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=NC=NC(=N2)C3=C(C=CC(=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


